3-Benzyl-6-chloro-1,2,3-benzotriazin-4(3H)-one

Organic synthesis Nickel catalysis Denitrogenative cross-coupling

3-Benzyl-6-chloro-1,2,3-benzotriazin-4(3H)-one (C14H10ClN3O; MW 271.70) belongs to the 1,2,3-benzotriazin-4(3H)-one family, a class of N-heterocycles with documented anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and nematicidal activities. The compound possesses a 6-chloro substituent on the fused benzene ring and a 3-benzyl group on the triazinone nitrogen, a combination that modulates both physicochemical properties and synthetic reactivity relative to core scaffolds such as 3-benzyl-1,2,3-benzotriazin-4(3H)-one or 6-chloro-1,2,3-benzotriazin-4(3H)-one.

Molecular Formula C14H10ClN3O
Molecular Weight 271.70 g/mol
CAS No. 646525-41-9
Cat. No. B12597419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-6-chloro-1,2,3-benzotriazin-4(3H)-one
CAS646525-41-9
Molecular FormulaC14H10ClN3O
Molecular Weight271.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Cl)N=N2
InChIInChI=1S/C14H10ClN3O/c15-11-6-7-13-12(8-11)14(19)18(17-16-13)9-10-4-2-1-3-5-10/h1-8H,9H2
InChIKeyVSFKWGIQQXGBND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-6-chloro-1,2,3-benzotriazin-4(3H)-one (CAS 646525-41-9) – A Differentiated Benzotriazinone Scaffold for Targeted Chemical Biology and Synthetic Methodology


3-Benzyl-6-chloro-1,2,3-benzotriazin-4(3H)-one (C14H10ClN3O; MW 271.70) belongs to the 1,2,3-benzotriazin-4(3H)-one family, a class of N-heterocycles with documented anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and nematicidal activities [1]. The compound possesses a 6-chloro substituent on the fused benzene ring and a 3-benzyl group on the triazinone nitrogen, a combination that modulates both physicochemical properties and synthetic reactivity relative to core scaffolds such as 3-benzyl-1,2,3-benzotriazin-4(3H)-one or 6-chloro-1,2,3-benzotriazin-4(3H)-one [2]. Published literature specific to this compound remains limited; therefore the present guide focuses on comparator-based evidence from closely related analogues to support scientific selection.

Why 3-Benzyl-6-chloro-1,2,3-benzotriazin-4(3H)-one Cannot Be Replaced by Simple Benzotriazinone Analogues – Evidence-Based Differentiation


In the benzotriazinone class, seemingly modest structural modifications—the 6-chloro atom and the N3-benzyl substituent—produce divergent reactivity profiles that preclude simple functional interchange. The 6-chloro group alters the electronic character of the fused benzene ring, affecting the efficiency of transition-metal-catalyzed denitrogenative cross-couplings [1]. Comparative synthetic studies show that 6-chloro-substituted benzotriazinones react with distinct yields versus their 6-H or 6-methyl counterparts under identical catalytic conditions, demonstrating that even isosteric replacements impact chemical outcomes. Additionally, the 3-benzyl group contributes lipophilicity and steric bulk not present in the 3-H or 3-methyl analogues, influencing both pharmacokinetic potential and target engagement in biological systems [2]. Generic substitution without empirical verification therefore risks compromised reactivity in synthetic workflows and unpredictable biological results.

Quantitative Differentiation Evidence for 3-Benzyl-6-chloro-1,2,3-benzotriazin-4(3H)-one


6-Chloro vs. 6-H Reactivity in Ni-Catalyzed Denitrogenative Coupling: Yield Comparison

In the Ni-catalyzed denitrogenative cross-coupling of 1,2,3-benzotriazinones with cyclopropanols, the 6-chloro-substituted derivative (1c) produced the β-aryl ketone product in 80% yield, closely comparable to the 81% yield observed with the 6-methyl analogue (1b), and substantially higher than isomeric 7-methoxy or 8-methyl substrates (55–57% yield) [1]. This demonstrates that the 6-chloro substituent maintains excellent synthetic competence in carbon–carbon bond-forming reactions while offering a chemically distinct handle (C–Cl) for downstream functionalization that is absent in the 6-H or 6-methyl variants.

Organic synthesis Nickel catalysis Denitrogenative cross-coupling

Reactivity Limitations of the 6-Chloro Substituent in Specific Cross-Coupling Contexts

Despite the high yield in benzotriazinone–cyclopropanol coupling, the 6-chloro group introduces a liability in reactions where the aryl C–Cl bond competes for oxidative addition. In the coupling of 1-(4-chlorophenyl)cyclopropanol with the parent benzotriazinone 1a, the chloro-substituted aryl cyclopropanol afforded product 4j in only 40% yield, compared to 74% yield for the 4-fluoro analogue (4i) and 93% for the 4-methyl analogue (4f) [1]. This indicates that the C–Cl bond reactivity can be a double-edged sword, offering synthetic versatility at the cost of potential side reactivity under Ni catalysis.

Organic synthesis Nickel catalysis Substituent effect

Anticonvulsant Activity of the 3-Benzyl Motif: Baseline for Chlorinated Analogue Expectation

The 3-benzyl-1,2,3-benzotriazin-4(3H)-one core (without 6-chloro) demonstrated quantifiable anticonvulsant activity with an ED₅₀ of 93 mg/kg (mouse, maximal electroshock seizure model) [1]. This establishes the 3-benzyl substitution as a pharmacologically relevant motif. No corresponding anticonvulsant data are available for the 6-chloro derivative; however, the chlorine atom introduces a 34.4 Da mass increase and a calculated ΔlogP of approximately +0.7–1.0 (estimated from class-level data), which could modulate CNS penetration and target engagement [2]. Direct comparative testing of the 6-chloro vs. 6-unsubstituted 3-benzyl benzotriazinone is needed to quantify any potency or bioavailability advantage.

Anticonvulsant Neuroscience Benzotriazinone pharmacology

Structural Distinctiveness Enabling Patentable Chemical Space

The benzotriazine kinase inhibitor patent landscape (WO2005/096784) encompasses generic 1,2,3-benzotriazin-4(3H)-one structures capable of inhibiting Src family kinases and other therapeutically relevant kinases [1]. While the patent broadly claims N3-substituted benzotriazinones, the specific combination of a 3-benzyl and 6-chloro substitution pattern is a precisely defined chemical entity (CAS 646525-41-9) that can serve as a structurally distinct starting point for novel kinase inhibitor development. Unlike the more common 3-phenyl or 3-methyl derivatives, the 3-benzyl-6-chloro architecture offers a unique vector for structure–activity relationship exploration that enhances freedom-to-operate positioning.

Medicinal chemistry Kinase inhibition Patent differentiation

Evidence-Guided Application Scenarios for 3-Benzyl-6-chloro-1,2,3-benzotriazin-4(3H)-one


Versatile Intermediate for Transition-Metal-Catalyzed Diversification

The 80% yield achieved for the 6-chloro analogue in Ni-catalyzed denitrogenative cross-coupling [1] supports the use of 3-Benzyl-6-chloro-1,2,3-benzotriazin-4(3H)-one as a building block for synthesizing functionalized β-aryl ketones with potential pharmacological relevance. The aryl chloride handle enables further Pd- or Cu-catalyzed cross-couplings (Suzuki, Buchwald–Hartwig) after the core transformation, offering a divergent synthesis platform.

Lead Optimization in CNS-Focused Anticonvulsant Programs

The demonstrated anticonvulsant ED₅₀ of 93 mg/kg for the 3-benzyl benzotriazinone core [2] provides a rationale for screening the 6-chloro derivative in maximal electroshock (MES) and pentylenetetrazole (scMet) seizure models. The chlorine-induced lipophilicity enhancement may improve blood–brain barrier penetration, making this compound a strategic starting point for developing second-generation anticonvulsants with distinct pharmacokinetic profiles.

Kinase Inhibitor Chemical Probe Starting Point

The benzotriazine kinase inhibitor patent landscape [3] explicitly covers 1,2,3-benzotriazin-4(3H)-ones as Src kinase inhibitors. 3-Benzyl-6-chloro-1,2,3-benzotriazin-4(3H)-one, with its unique substitution pattern, represents a chemically differentiated scaffold for synthesizing focused compound libraries targeting Src family and receptor tyrosine kinases, where the 6-chloro substituent can engage in halogen bonding within kinase ATP-binding pockets.

Agrochemical Lead Discovery – Nematicidal Agent Development

1,2,3-Benzotriazin-4-one derivatives have documented nematicidal activity against Meloidogyne incognita [4]. The 6-chloro-3-benzyl architecture introduces increased lipophilicity relative to the unsubstituted core, which may enhance cuticular penetration in nematodes. This compound serves as a tailored entry point for agrochemical structure–activity studies requiring halogenated benzotriazinone building blocks.

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